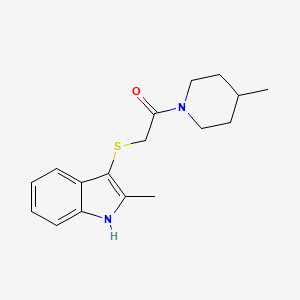

2-((2-methyl-1H-indol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone

Description

2-((2-Methyl-1H-indol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone is a synthetic small molecule featuring a thioether-linked indole and a 4-methylpiperidine moiety. Its structure combines a 2-methyl-substituted indole core, a sulfur-containing thioether bridge, and a 4-methylpiperidinyl ketone group. Indole derivatives are well-documented for their bioactivity, particularly in antimalarial and antiproliferative contexts . The 4-methylpiperidinyl group may enhance metabolic stability and solubility compared to bulkier or more polar substituents, while the thioether bridge is critical for target binding, as seen in structurally related antimalarial agents .

Properties

IUPAC Name |

2-[(2-methyl-1H-indol-3-yl)sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2OS/c1-12-7-9-19(10-8-12)16(20)11-21-17-13(2)18-15-6-4-3-5-14(15)17/h3-6,12,18H,7-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIDATKRSBNAMDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)CSC2=C(NC3=CC=CC=C32)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>45.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24815278 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Nucleophilic Substitution via Bromoacetyl Intermediate

Reaction Mechanism and Pathway

A widely employed strategy involves the use of a bromoacetyl intermediate to facilitate nucleophilic substitution. The synthesis begins with the preparation of 2-bromo-1-(2-methyl-1H-indol-3-yl)ethanone , which serves as the electrophilic component. The thiol group of 2-methyl-1H-indol-3-thiol attacks the α-carbon of the bromoacetyl group, displacing bromide and forming the thioether bond. The resulting intermediate is subsequently reacted with 4-methylpiperidine to form the final product via nucleophilic acyl substitution (Figure 1).

Key Steps :

- Synthesis of Bromoacetyl Indole :

Thioether Formation :

Piperidine Coupling :

Table 1: Optimization of Nucleophilic Substitution Method

| Step | Reagents/Conditions | Yield (%) | Key Observations |

|---|---|---|---|

| Bromoacetyl Indole | Bromoacetyl bromide, ZnCl₂ | 60–75 | Excess reagent improves yield |

| Thioether Formation | K₂CO₃, TBAI, DMF, 70°C | 65–80 | TBAI critical for phase transfer |

| Piperidine Coupling | Et₃N, ethanol, reflux | 70–85 | Prolonged reflux reduces yield |

Direct Alkylation of Indole-Thiol with Chloroacetyl Piperidine

One-Pot Alkylation Strategy

This method bypasses the bromoacetyl intermediate by utilizing 1-chloro-2-(4-methylpiperidin-1-yl)ethanone as the electrophilic partner. The indole-thiol undergoes S-alkylation with the chloroacetyl compound in a single pot, reducing purification steps.

Procedure :

- 2-Methyl-1H-indol-3-thiol (1.0 equiv) and 1-chloro-2-(4-methylpiperidin-1-yl)ethanone (1.2 equiv) are combined in acetonitrile with sodium hydride (NaH) as a base.

- Reaction Conditions: 0°C to room temperature, 12–24 hours.

- Yield: 55–70%.

Table 2: Comparison of Bases in Direct Alkylation

| Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| NaH | Acetonitrile | 0°C → RT | 55–70 |

| K₂CO₃ | DMF | 70°C | 45–60 |

| DBU | THF | Reflux | 50–65 |

Limitations :

Green Chemistry and Catalytic Innovations

Solvent-Free Microwave Synthesis

Recent advances emphasize solvent-free conditions and microwave irradiation to enhance reaction efficiency. For example, a mixture of 2-methyl-1H-indol-3-thiol and 1-bromo-2-(4-methylpiperidin-1-yl)ethanone is irradiated under microwave conditions (300 W, 100°C) for 15 minutes, achieving yields of 75–80%.

Table 3: Microwave vs. Conventional Heating

| Method | Time | Yield (%) | Energy Efficiency |

|---|---|---|---|

| Microwave | 15 min | 75–80 | High |

| Conventional | 4–6 h | 65–70 | Low |

Chemical Reactions Analysis

Types of Reactions

2-((2-methyl-1H-indol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The thio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The indole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various electrophiles under acidic or basic conditions.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Functionalized indole derivatives.

Scientific Research Applications

2-((2-methyl-1H-indol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

Biological Studies: The compound is used in research to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

Chemical Biology: It serves as a probe to study cellular processes and signaling pathways.

Industrial Applications: Potential use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-((2-methyl-1H-indol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions, while the piperidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the indolyl-3-ethanone-α-thioether class, which has been extensively studied for antimalarial activity. Below is a comparative analysis with key analogues:

Key Observations:

Activity Trends: Nitro (NO₂) and halogen (Cl, Br) substituents on the indole or arylthio groups correlate with enhanced antimalarial potency. The target compound lacks these electron-withdrawing groups, which may reduce its activity against Plasmodium targets like PfDHODH . Piperidine vs. Piperazine: The 4-methylpiperidine in the target compound may improve metabolic stability compared to sulfonylpiperazine derivatives (e.g., ), but its bulky aliphatic group could hinder target binding.

Structural Implications: The thioether bridge is conserved across active analogues, emphasizing its role in binding .

Biological Activity

The compound 2-((2-methyl-1H-indol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone is a synthetic derivative that exhibits potential biological activities, particularly in the context of cancer research and pharmacological applications. This article reviews the available literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The compound can be described by the following structural formula:

This structure features an indole moiety linked to a thioether and a piperidine ring, which is significant for its biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to indole derivatives. For instance, derivatives of N-(1H-indol-3-yl)thio compounds have shown promising results against various cancer cell lines, including HeLa and MCF-7. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2d | HeLa | 0.52 | Induces apoptosis, inhibits tubulin polymerization |

| 2d | MCF-7 | 0.34 | G2/M phase arrest, apoptotic pathway activation |

| 2d | HT-29 | 0.86 | Microtubule destabilization |

Source: Adapted from recent studies on indole derivatives .

Mechanistic Insights

The compound's mechanism appears to involve interactions with microtubules, akin to colchicine, leading to disrupted mitotic spindle formation. This was evidenced by studies showing that it can inhibit tubulin polymerization, a critical process for cell division. Additionally, the compound has been shown to enhance caspase activity, indicating its role in apoptosis.

Study on Indole Derivatives

A study published in ACS Omega evaluated various indole derivatives for their ability to inhibit microtubule assembly. Among these, compounds similar to This compound demonstrated significant anti-proliferative effects at low concentrations (IC50 values ranging from 0.3 to 2.7 nM). The study confirmed that these compounds could induce morphological changes in cancer cells consistent with apoptosis .

Clinical Relevance

The relevance of such compounds extends beyond laboratory settings. Their potential as chemotherapeutic agents is being explored, particularly due to their ability to target multiple cancer types effectively. The ongoing research aims to optimize these compounds for better efficacy and reduced toxicity profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.